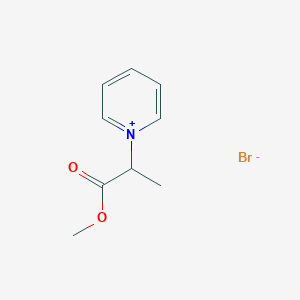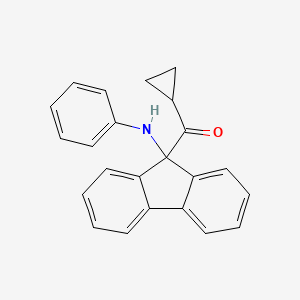
(9-Anilino-9H-fluoren-9-yl)(cyclopropyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9-Anilino-9H-fluoren-9-yl)(cyclopropyl)methanone is a chemical compound that belongs to the class of fluorenyl derivatives. These compounds are known for their unique structural features and diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science.
Métodos De Preparación
The synthesis of (9-Anilino-9H-fluoren-9-yl)(cyclopropyl)methanone typically involves the reaction of 9H-fluoren-9-one with aniline and cyclopropylmethanone under specific conditions. The reaction is usually carried out in the presence of a catalyst such as boron trifluoride etherate (BF3·OEt2) to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the final compound.
Análisis De Reacciones Químicas
(9-Anilino-9H-fluoren-9-yl)(cyclopropyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction of the compound can lead to the formation of fluorenyl alcohol derivatives. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, where the anilino or cyclopropyl groups are replaced by other functional groups.
Aplicaciones Científicas De Investigación
(9-Anilino-9H-fluoren-9-yl)(cyclopropyl)methanone has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electronic properties.
Medicinal Chemistry: It serves as a scaffold for the design of new drugs with potential antimicrobial and anticancer activities.
Materials Science: The compound is utilized in the synthesis of advanced materials with unique optical and electronic properties.
Mecanismo De Acción
The mechanism of action of (9-Anilino-9H-fluoren-9-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways depend on the specific application and the target molecules involved .
Comparación Con Compuestos Similares
(9-Anilino-9H-fluoren-9-yl)(cyclopropyl)methanone can be compared with other fluorenyl derivatives such as:
9H-Fluoren-9-one: A precursor in the synthesis of various fluorenyl compounds.
9-(Phenylethynyl)-9H-fluoren-9-ol: Known for its applications in organic electronics and materials science.
9-Fluorenylmethoxycarbonyl (Fmoc) derivatives: Widely used in peptide synthesis and as protecting groups in organic synthesis.
The uniqueness of this compound lies in its combination of anilino and cyclopropyl groups, which impart distinct electronic and steric properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
79817-36-0 |
|---|---|
Fórmula molecular |
C23H19NO |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
(9-anilinofluoren-9-yl)-cyclopropylmethanone |
InChI |
InChI=1S/C23H19NO/c25-22(16-14-15-16)23(24-17-8-2-1-3-9-17)20-12-6-4-10-18(20)19-11-5-7-13-21(19)23/h1-13,16,24H,14-15H2 |
Clave InChI |
ASTKSROGAXWFQX-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)C2(C3=CC=CC=C3C4=CC=CC=C42)NC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


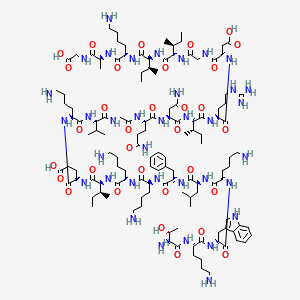
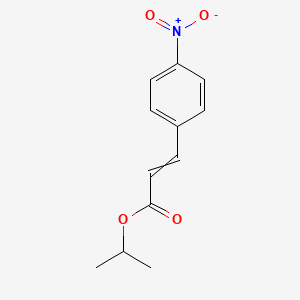
![4-{[(4-Chlorophenyl)methyl]sulfanyl}phenol](/img/structure/B14421087.png)
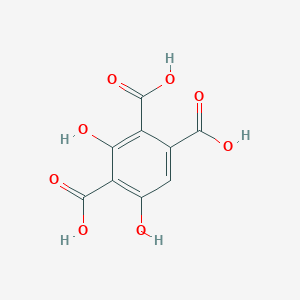

phosphanium bromide](/img/structure/B14421102.png)
![3,6-Dihydro-11H-11lambda~6~-pyrrolo[2,3-c]phenothiazine-11,11-dione](/img/structure/B14421115.png)
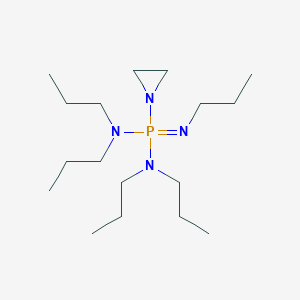
![1-[(4-Chlorophenyl)methyl]-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine](/img/structure/B14421117.png)
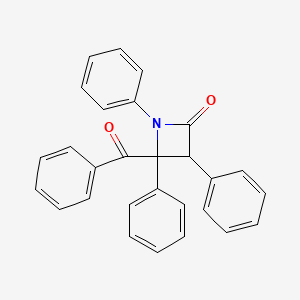
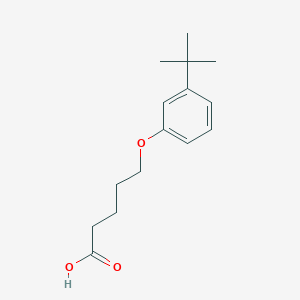
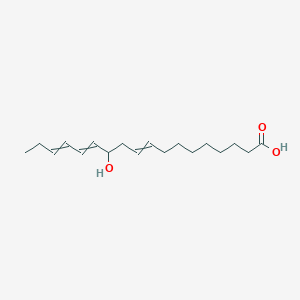
![2-(2,4-Dimethoxyphenyl)-5H-imidazo[4,5-c]pyridin-5-ol](/img/structure/B14421147.png)
